LX2761

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

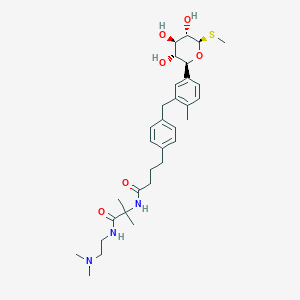

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]phenyl]methyl]phenyl]butanoylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N3O6S/c1-20-10-15-23(29-27(38)26(37)28(39)30(41-29)42-6)19-24(20)18-22-13-11-21(12-14-22)8-7-9-25(36)34-32(2,3)31(40)33-16-17-35(4)5/h10-15,19,26-30,37-39H,7-9,16-18H2,1-6H3,(H,33,40)(H,34,36)/t26-,27-,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPZTRDIESRGTC-IXYVTWBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)SC)O)O)O)CC3=CC=C(C=C3)CCCC(=O)NC(C)(C)C(=O)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)SC)O)O)O)CC3=CC=C(C=C3)CCCC(=O)NC(C)(C)C(=O)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LX2761

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LX2761 is a potent, orally administered small molecule inhibitor of both sodium-glucose cotransporter 1 (SGLT1) and sodium-glucose cotransporter 2 (SGLT2).[1] Developed for the management of diabetes, its primary mechanism of action is centered on the inhibition of glucose absorption in the gastrointestinal tract, a process predominantly mediated by SGLT1. By acting locally in the gut with minimal systemic absorption, this compound offers a targeted therapeutic approach to improve glycemic control. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Dual Inhibition of SGLT1 and SGLT2

This compound is a potent inhibitor of both human SGLT1 and SGLT2, with high affinity for both transporters.[1] SGLT1 is the primary transporter responsible for the absorption of glucose and galactose from the lumen of the small intestine into the enterocytes. SGLT2 is predominantly found in the proximal tubules of the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.

While this compound potently inhibits both transporters in vitro, its pharmacological design is aimed at restricting its action primarily to the gastrointestinal tract following oral administration.[2][3] This localized action in the gut is key to its therapeutic effect in diabetes. By inhibiting intestinal SGLT1, this compound delays and reduces the absorption of dietary glucose, thereby lowering postprandial glucose excursions.[2]

The structural basis for the high-affinity inhibition of SGLT1 by this compound has been elucidated through cryo-electron microscopy. This compound binds to the outward-open conformation of the hSGLT1-MAP17 hetero-dimeric complex, effectively locking the transporter in this state and preventing the conformational changes necessary for glucose transport. The inhibitor wedges itself into the substrate-binding site and the extracellular vestibule of hSGLT1, physically blocking the pathway for glucose and water permeation.

Pharmacological Effects

Glycemic Control

Preclinical studies in mice have demonstrated the efficacy of this compound in improving glycemic control. Oral administration of this compound led to a significant reduction in blood glucose excursions following an oral glucose challenge. Long-term treatment in diabetic mouse models resulted in lower postprandial glucose, fasting glucose, and hemoglobin A1C levels.

Stimulation of GLP-1 Secretion

A significant secondary effect of intestinal SGLT1 inhibition by this compound is the increased secretion of glucagon-like peptide-1 (GLP-1). By delaying glucose absorption in the proximal intestine, more glucose reaches the distal small intestine and colon, where it stimulates L-cells to release GLP-1. GLP-1 is an incretin hormone with multiple beneficial effects on glucose homeostasis, including stimulating glucose-dependent insulin secretion, suppressing glucagon secretion, and slowing gastric emptying. In preclinical studies, this compound treatment was associated with elevated plasma levels of total GLP-1. Furthermore, co-administration of this compound with a dipeptidyl peptidase-4 (DPP-4) inhibitor, which prevents the degradation of active GLP-1, resulted in a synergistic increase in active GLP-1 levels.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Potency of this compound

| Transporter | IC50 (nM) |

| Human SGLT1 | 2.2 |

| Human SGLT2 | 2.7 |

Data from MedchemExpress and Goodwin NC, et al. J Med Chem. 2017.

Table 2: Pharmacokinetic Parameters of this compound in Rats (1 mg/kg Intravenous Dose)

| Parameter | Value |

| T1/2 (h) | 1.9 |

| Cmax (ng/mL) | 199 |

| AUC (ng*h/mL) | 280 |

| Vd (L/kg) | 2.9 |

| Cl (L/h/kg) | 3.6 |

Data from Powell DR, et al. J Pharmacol Exp Ther. 2017.

Experimental Protocols

In Vitro SGLT1 and SGLT2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human SGLT1 and SGLT2.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human SGLT1 or human SGLT2 are cultured in appropriate media and conditions.

-

Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.

-

Compound Incubation: On the day of the assay, the cell monolayers are washed with a sodium-containing buffer. Cells are then incubated with varying concentrations of this compound (or vehicle control) for a specified period at 37°C.

-

Substrate Addition: A radiolabeled, non-metabolizable glucose analog, such as 14C-α-methyl-D-glucopyranoside (14C-AMG), is added to each well in the presence of sodium.

-

Uptake Measurement: After a defined incubation period, the uptake of the radiolabeled substrate is terminated by washing the cells with ice-cold buffer to remove any unbound substrate.

-

Data Analysis: The cells are lysed, and the amount of intracellular radioactivity is quantified using a scintillation counter. The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the effect of this compound on glucose tolerance in vivo.

Methodology:

-

Animal Models: Male C57BL/6 mice are used. For studies in diabetic models, diabetes can be induced by streptozotocin (STZ) injection.

-

Acclimatization and Fasting: Animals are acclimated to the experimental conditions and fasted overnight (typically 16 hours) with free access to water.

-

Compound Administration: A single oral dose of this compound or vehicle is administered by gavage.

-

Glucose Challenge: After a specified time following compound administration (e.g., 30-60 minutes), a bolus of glucose (e.g., 2 g/kg) is administered orally.

-

Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge. Blood glucose levels are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for the blood glucose excursion is calculated for each treatment group and compared to the vehicle control group to assess the effect on glucose tolerance.

Measurement of Plasma GLP-1 Levels in Mice

Objective: To determine the effect of this compound on plasma GLP-1 concentrations.

Methodology:

-

Animal Treatment and Sample Collection: Following a similar protocol to the OGTT, mice are treated with this compound or vehicle and challenged with an oral glucose load. Blood samples are collected at specified time points into tubes containing a DPP-4 inhibitor (e.g., sitagliptin) and other protease inhibitors to prevent GLP-1 degradation.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

ELISA Assay: Plasma levels of total or active GLP-1 are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: GLP-1 concentrations in the this compound-treated group are compared to the vehicle-treated group at each time point.

Visualizations

Signaling Pathways and Logical Relationships

References

LX2761: A Deep Dive into SGLT1 vs. SGLT2 Selectivity

An In-depth Technical Guide for Researchers and Drug Development Professionals

LX2761 is a potent, orally administered inhibitor of sodium-glucose cotransporters (SGLTs) developed for the treatment of diabetes.[1] A key characteristic of this compound is its functional selectivity for SGLT1 in the gastrointestinal tract, despite demonstrating potent inhibition of both SGLT1 and SGLT2 in vitro. This technical guide provides a comprehensive overview of the SGLT1 versus SGLT2 selectivity of this compound, detailing its inhibitory potency, the experimental methodologies used for its characterization, and its unique mechanism of action.

Quantitative Analysis of In Vitro Inhibition

In vitro studies are crucial for determining the intrinsic inhibitory activity of a compound against its molecular targets. For this compound, its potency against human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2) was evaluated using cell-based assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the transporter activity by 50%, were determined.

As the data below indicates, this compound is a highly potent inhibitor of both SGLT1 and SGLT2 in a controlled in vitro environment, with IC50 values in the low nanomolar range.[1][2] This suggests that, at a molecular level, this compound does not have significant intrinsic selectivity for one transporter over the other.

| Transporter | IC50 (nM) |

| Human SGLT1 (hSGLT1) | 2.2 |

| Human SGLT2 (hSGLT2) | 2.7 |

Mechanism of Action: Localized Inhibition in the Gastrointestinal Tract

Despite its near-equal in vitro potency against SGLT1 and SGLT2, this compound is designed to act as a selective SGLT1 inhibitor in vivo.[1][3] This functional selectivity is achieved through its pharmacokinetic properties. This compound is minimally absorbed into the systemic circulation after oral administration, thereby restricting its action primarily to the gastrointestinal tract. Since SGLT1 is the predominant sodium-glucose cotransporter in the intestine, responsible for dietary glucose and galactose absorption, the localized presence of this compound leads to a targeted inhibition of intestinal SGLT1.

This targeted action in the gut delays and reduces the absorption of glucose from food, which in turn lowers postprandial blood glucose levels. Furthermore, the increased glucose concentration in the intestinal lumen stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and promotes satiety. The minimal systemic exposure of this compound means it does not significantly inhibit SGLT2 in the kidneys, thus avoiding the glycosuria-related side effects commonly associated with systemic SGLT2 inhibitors.

A cryo-electron microscopy study has revealed the structural basis of this compound's inhibitory action on SGLT1. This compound binds to the substrate-binding site of hSGLT1, locking the transporter in an outward-open conformation. This prevents the conformational changes necessary for glucose and sodium transport into the cell and also blocks the putative water permeation pathway of hSGLT1.

Mechanism of this compound action on the SGLT1 transporter in an intestinal enterocyte.

Experimental Protocols for In Vitro Selectivity Assessment

The determination of the IC50 values for this compound against SGLT1 and SGLT2 involves a cell-based glucose uptake assay. The following is a generalized protocol based on standard methods for evaluating SGLT inhibitors.

1. Cell Line Maintenance:

-

Human Embryonic Kidney 293 (HEK293) cells stably transfected to express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2) are used.

-

Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain transporter expression.

2. Glucose Uptake Assay:

-

Cell Seeding: Cells are seeded into multi-well plates (e.g., 96-well) and grown to confluence.

-

Compound Preparation: A serial dilution of this compound is prepared in a suitable buffer.

-

Assay Buffers: Two types of buffers are used: a sodium-containing buffer (e.g., Krebs-Ringer-Henseleit, KRH) to facilitate SGLT-mediated transport, and a sodium-free buffer (with choline chloride replacing sodium chloride) as a negative control to measure non-SGLT-mediated uptake.

-

Pre-incubation: Cells are washed with sodium-free buffer and then pre-incubated with varying concentrations of this compound in the sodium-containing buffer for a defined period (e.g., 15-30 minutes) at 37°C.

-

Uptake Initiation: A radiolabeled, non-metabolizable glucose analogue, such as [14C]-alpha-methyl-D-glucopyranoside ([14C]-AMG), is added to each well to initiate the uptake reaction.

-

Uptake Incubation: The plate is incubated for a specific time (e.g., 30-60 minutes) at 37°C to allow for glucose analogue transport into the cells.

-

Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold sodium-free buffer to remove the extracellular radiolabeled substrate. The cells are then lysed to release the intracellular contents.

-

Quantification: The amount of [14C]-AMG taken up by the cells is quantified using a scintillation counter.

3. Data Analysis:

-

The SGLT-specific glucose uptake is calculated by subtracting the uptake in the sodium-free buffer from the uptake in the sodium-containing buffer.

-

The percentage of inhibition for each concentration of this compound is determined relative to the vehicle control (no inhibitor).

-

The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Experimental workflow for determining the in vitro IC50 of this compound.

Conclusion

This compound represents a novel therapeutic approach for diabetes management by targeting intestinal SGLT1. While it potently inhibits both SGLT1 and SGLT2 at the molecular level, its pharmacokinetic profile, characterized by minimal systemic absorption, confers a functional selectivity for SGLT1 within the gastrointestinal tract. This localized mechanism of action allows for effective control of postprandial glucose levels and stimulation of GLP-1 release, while mitigating the risk of side effects associated with systemic SGLT2 inhibition. The in-depth understanding of its selectivity and mechanism, derived from rigorous in vitro and in vivo studies, underscores the potential of this compound as a valuable addition to the armamentarium of antidiabetic agents.

References

The Genesis of a Gut-Restricted SGLT1 Inhibitor: A Technical Overview of LX2761's Discovery and Development

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery and development of LX2761, a novel, orally administered, locally-acting inhibitor of sodium-glucose cotransporter 1 (SGLT1) with minimal systemic exposure. Developed by Lexicon Pharmaceuticals, this compound is designed to manage glycemic control by selectively targeting SGLT1 in the gastrointestinal tract.[1][2] This document details the mechanism of action, preclinical pharmacology, and clinical development of this compound, presenting key data in structured tables and visualizing complex pathways and workflows through detailed diagrams.

Introduction: The Rationale for a Gut-Restricted SGLT1 Inhibitor

The inhibition of sodium-glucose cotransporters has emerged as a validated therapeutic strategy for the management of diabetes.[1][3] While SGLT2 inhibitors have seen widespread clinical use, the therapeutic potential of targeting SGLT1, which is highly expressed in the small intestine, has also been an area of significant interest.[4] Combining SGLT1 and SGLT2 inhibition offers a dual mechanism to regulate glucose levels. However, the development of a therapeutic agent that specifically targets intestinal SGLT1 without significant systemic effects presents a unique approach to glycemic control, potentially minimizing off-target effects associated with systemic SGLT inhibition. This compound was engineered to be a non-absorbable inhibitor, thereby confining its activity to the intestinal lumen.

Discovery and Optimization

The discovery of this compound originated from a medicinal chemistry program aimed at developing a dual SGLT1/SGLT2 inhibitor, which led to the identification of sotagliflozin (LX4211). Further structure-activity relationship (SAR) studies on the bisaryl aglycon moiety of a xyloside core led to the discovery of this compound (also referred to as preclinical candidate 21). The key innovation in the design of this compound was to create a potent SGLT1 inhibitor with physicochemical properties that would restrict its absorption from the gastrointestinal tract, thus ensuring its local action.

Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting SGLT1, a transporter protein responsible for the absorption of glucose and galactose from the intestinal lumen into the enterocytes. By blocking SGLT1, this compound delays and reduces intestinal glucose absorption, leading to a decrease in postprandial glucose excursions. Furthermore, the increased concentration of glucose in the distal small intestine stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion, suppresses glucagon release, and slows gastric emptying. A cryo-electron microscopy study has revealed that this compound locks the SGLT1 transporter in an outward-open conformation, physically obstructing the substrate-binding site and the extracellular vestibule.

Signaling Pathway of SGLT1 Inhibition by this compound

Caption: Mechanism of this compound action in the intestinal lumen.

Preclinical Pharmacology

A series of in vitro and in vivo studies were conducted to characterize the pharmacological profile of this compound.

In Vitro Potency

This compound demonstrated high potency as an inhibitor of both human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2) in vitro.

| Target | IC50 (nM) |

| hSGLT1 | 2.2 |

| hSGLT2 | 2.7 |

| Table 1: In vitro inhibitory potency of this compound against human SGLT1 and SGLT2. |

In Vivo Efficacy in Animal Models

Oral administration of this compound in preclinical models demonstrated its intended effect of improving glycemic control.

-

Oral Glucose Tolerance Tests (OGTT): In healthy mice and rats, this compound lowered blood glucose excursions following an oral glucose challenge.

-

GLP-1 Secretion: Treatment with this compound resulted in increased plasma levels of total GLP-1. Co-administration with the DPP-4 inhibitor sitagliptin showed a synergistic increase in active GLP-1 levels.

-

Long-term Glycemic Control: In mouse models of streptozotocin-induced diabetes, long-term treatment with this compound led to reductions in postprandial glucose, fasting glucose, and hemoglobin A1c (HbA1c).

-

Gastrointestinal Restriction: Preclinical studies confirmed that this compound is minimally absorbed into the systemic circulation, leading to negligible effects on urinary glucose excretion.

Experimental Workflow for Preclinical Evaluation

References

- 1. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lexicon Begins Phase 1 Clinical Trial Of Locally-acting SGLT1 Inhibitor, this compound, For Potential Treatment Of Diabetes [prnewswire.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of sotagliflozin, a dual sodium-dependent glucose transporter 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

LX2761 Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LX2761 is a potent, orally administered inhibitor of sodium-glucose cotransporter 1 (SGLT1) with a mechanism of action primarily localized to the gastrointestinal tract.[1][2] Developed by Lexicon Pharmaceuticals, this investigational drug candidate has been evaluated in preclinical models for its potential in glycemic control.[1][3] Its targeted action in the intestine aims to delay and reduce glucose absorption, offering a distinct therapeutic approach for managing diabetes with minimal systemic exposure and consequently, a reduced impact on urinary glucose excretion.[1] This technical guide provides a comprehensive overview of the key preclinical findings for this compound, detailing its in vitro and in vivo pharmacology, efficacy in animal models, and associated experimental protocols.

In Vitro Pharmacology

This compound demonstrates high potency against both human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2) in vitro. However, its pharmacological activity in vivo is designed to be specific to SGLT1 in the gastrointestinal tract.

| Target | IC50 (nM) | Assay System |

| hSGLT1 | 2.2 | In vitro |

| hSGLT2 | 2.7 | In vitro |

In Vivo Efficacy in Preclinical Models

Preclinical studies in rodent models have been instrumental in characterizing the therapeutic potential of this compound. These studies have consistently shown its ability to improve glycemic control.

Oral Glucose Tolerance Tests (OGTT) in Healthy Rodents

In healthy mice and rats, orally administered this compound led to a dose-dependent reduction in blood glucose excursions following an oral glucose challenge. This effect was observed to persist for up to 15 hours after dosing in ad libitum-fed mice.

Studies in Streptozotocin (STZ)-Induced Diabetic Mice

This compound has been evaluated in mouse models of both early- and late-onset streptozotocin (STZ)-induced diabetes, demonstrating significant improvements in multiple glycemic parameters.

Key Findings in STZ-Induced Diabetic Mice:

| Parameter | Model | This compound Dose (mg/kg) | Outcome |

| Postprandial Glucose | Early & Late Onset | 1.5, 3 | Lowered |

| Fasting Glucose | Early & Late Onset | 1.5, 3 | Lowered |

| Hemoglobin A1c (HbA1c) | Late Onset | 3 | Significantly improved |

| Survival | Late Onset | 1.5, 3 | Improved |

| Plasma Total GLP-1 | Late Onset | 1.5, 3 | Increased |

| Cecal Glucose | Late Onset | 1.5, 3 | Increased |

| Cecal pH | Late Onset | 1.5, 3 | Decreased |

Mechanism of Action: Signaling Pathways and Physiological Effects

This compound's primary mechanism of action is the inhibition of SGLT1 in the intestinal lumen. This targeted inhibition triggers a cascade of downstream physiological effects that contribute to improved glycemic control.

A key secondary effect of SGLT1 inhibition is the stimulation of glucagon-like peptide-1 (GLP-1) secretion. The increased concentration of glucose in the intestinal lumen acts as a stimulus for L-cells to release GLP-1. Furthermore, co-administration of this compound with the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin resulted in a synergistic increase in active GLP-1 levels in mice.

Gastrointestinal Tolerability and Mitigation Strategies

A notable dose-dependent side effect observed in preclinical studies with this compound was diarrhea in both mice and rats. The severity and frequency of this side effect were found to decrease over time.

Strategies to Mitigate Diarrhea:

-

Gradual Dose Escalation: Slowly increasing the dose of this compound over time significantly reduced the incidence of diarrhea in mice.

-

Pretreatment with Resistant Starch 4 (RS4): Administration of a diet containing RS4, which is slowly digested to glucose in the colon, prior to this compound treatment also markedly decreased the frequency of diarrhea. This is thought to prime the colon for glucose metabolism by selecting for glucose-fermenting bacterial species.

Experimental Protocols

In Vitro SGLT Inhibition Assay

-

Cell Lines: HEK293 cells engineered to express either human SGLT1 or SGLT2.

-

Incubation: Cells were incubated with varying concentrations of this compound.

-

Substrate: A radiolabeled substrate (e.g., 14C-alpha-methylglucopyranoside) was added to measure SGLT activity.

-

Detection: The amount of radioactivity taken up by the cells was quantified to determine the level of SGLT inhibition.

-

Analysis: IC50 values were calculated from the dose-response curves.

Streptozotocin (STZ)-Induced Diabetes Model in Mice

-

Animals: Male mice of a suitable strain (e.g., C57BL/6).

-

Induction of Diabetes: A single high dose or multiple low doses of streptozotocin (STZ), dissolved in a citrate buffer, were administered via intraperitoneal injection to induce pancreatic β-cell destruction and subsequent hyperglycemia.

-

Confirmation of Diabetes: Diabetes was confirmed by measuring blood glucose levels. Mice with fasting blood glucose levels above a predetermined threshold (e.g., >250 mg/dL) were included in the study.

-

Treatment: Diabetic mice were treated orally with this compound or vehicle daily for the duration of the study.

-

Endpoints: Blood glucose, HbA1c, plasma GLP-1, body weight, and survival were monitored.

Oral Glucose Tolerance Test (OGTT)

-

Animals: Mice or rats were fasted overnight.

-

Baseline Measurement: A baseline blood sample was collected.

-

Drug Administration: this compound or vehicle was administered orally.

-

Glucose Challenge: After a specified time following drug administration, a solution of glucose (e.g., 2 g/kg) was administered orally.

-

Blood Sampling: Blood samples were collected at various time points post-glucose challenge (e.g., 15, 30, 60, 120 minutes).

-

Analysis: Blood glucose levels were measured, and the area under the curve (AUC) for glucose was calculated to assess glucose tolerance.

Measurement of GLP-1

-

Sample Collection: Blood was collected from animals at specified time points into tubes containing a DPP-4 inhibitor (to prevent GLP-1 degradation) and other appropriate anticoagulants and protease inhibitors.

-

Plasma Separation: Plasma was separated by centrifugation.

-

Assay: Plasma levels of total or active GLP-1 were quantified using a commercially available ELISA kit.

Conclusion

The preclinical data for this compound strongly support its potential as a novel therapeutic agent for diabetes. Its unique, gut-restricted mechanism of action, leading to reduced intestinal glucose absorption and enhanced GLP-1 secretion, provides a solid rationale for its further clinical development. The preclinical studies have demonstrated significant efficacy in improving glycemic control in diabetic animal models. While gastrointestinal tolerability is a consideration, the research also points to effective mitigation strategies. These findings warrant further investigation in clinical trials to establish the safety and efficacy of this compound in humans.

References

- 1. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of LX2761

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LX2761 is a potent, orally administered, minimally absorbed inhibitor of sodium-glucose cotransporter 1 (SGLT1) and sodium-glucose cotransporter 2 (SGLT2). Developed by Lexicon Pharmaceuticals, this compound is designed to act locally in the gastrointestinal tract to inhibit intestinal SGLT1, thereby reducing and delaying glucose absorption. This targeted mechanism of action aims to improve glycemic control in individuals with diabetes with minimal systemic exposure, thus avoiding the renal effects associated with SGLT2 inhibition. Preclinical and early clinical data indicate that this compound effectively reduces postprandial glucose excursions and increases glucagon-like peptide-1 (GLP-1) levels. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, along with detailed experimental methodologies.

Mechanism of Action

This compound is a potent inhibitor of both human SGLT1 and SGLT2 in vitro.[1][2] Its primary therapeutic effect, however, is derived from the inhibition of SGLT1 in the small intestine. SGLT1 is the principal transporter responsible for the absorption of glucose and galactose from the intestinal lumen into the enterocytes. By inhibiting SGLT1, this compound delays and reduces the absorption of dietary glucose, leading to a decrease in postprandial glucose levels.[3][4]

Furthermore, the increased concentration of glucose in the distal small intestine stimulates L-cells to secrete GLP-1, an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying.[3]

A key feature of this compound is its minimal systemic absorption, which restricts its activity to the gastrointestinal tract and avoids significant inhibition of SGLT2 in the kidneys. This localized action is intended to mitigate the risk of genitourinary infections, a common side effect of systemic SGLT2 inhibitors.

dot

Caption: Mechanism of action of this compound in the intestine.

Pharmacokinetics

Preclinical Pharmacokinetics (Rats)

Pharmacokinetic studies in rats have demonstrated that this compound has low systemic exposure following oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (50 mg/kg) |

| Cmax | - | 37 nM |

| Tmax | - | 0.6 hours |

| AUC | - | Data not available |

| Clearance | 49.1 mL/min/kg | - |

Human Pharmacokinetics (Phase 1 Clinical Trial)

Topline results from a Phase 1a single ascending-dose study in healthy volunteers and patients with type 2 diabetes, and a Phase 1b multiple ascending-dose study in patients with type 2 diabetes, have been reported. These studies confirmed the preclinical profile of this compound as a minimally absorbed, gastrointestinal tract-selective SGLT1 inhibitor.

Key findings from the Phase 1 trials include:

-

Minimal Systemic Absorption: this compound demonstrated minimal absorption into the systemic circulation.

-

No Systemic Effect on SGLT2: There was no increase in urinary glucose excretion from baseline, indicating a lack of significant systemic SGLT2 inhibition.

Quantitative pharmacokinetic parameters from these human studies have not been publicly disclosed.

Pharmacodynamics

In Vitro Potency

This compound is a potent inhibitor of both human SGLT1 and SGLT2.

Table 2: In Vitro Inhibitory Potency of this compound

| Transporter | IC50 (nM) |

| Human SGLT1 | 2.2 |

| Human SGLT2 | 2.7 |

Preclinical Pharmacodynamics (Mice)

Studies in preclinical models of diabetes have demonstrated the glucose-lowering effects of this compound.

-

Postprandial Glucose Reduction: Oral administration of this compound significantly reduced postprandial glucose excursions in mice.

-

GLP-1 Secretion: this compound treatment led to an increase in plasma levels of total GLP-1.

Human Pharmacodynamics (Phase 1 Clinical Trial)

The Phase 1 clinical trials in patients with type 2 diabetes demonstrated pharmacodynamic effects consistent with the mechanism of action of this compound.

-

Reduced Postprandial Glucose: this compound reduced postprandial glucose levels in diabetic patients.

-

Increased GLP-1: An increase in plasma levels of GLP-1 was observed following this compound administration.

The most common adverse event reported was diarrhea, which is consistent with the mechanism of SGLT1 inhibition and the resulting increase in intestinal glucose.

Experimental Protocols

In Vitro SGLT1/SGLT2 Inhibition Assay

A cell-based assay using human embryonic kidney 293 (HEK293) cells stably expressing either human SGLT1 or SGLT2 is a common method to determine the inhibitory potency of compounds like this compound.

Protocol Outline:

-

Cell Culture: HEK293 cells expressing either SGLT1 or SGLT2 are cultured to confluency in appropriate media.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.

-

Substrate Addition: A radiolabeled, non-metabolizable glucose analog, such as alpha-methyl-D-glucopyranoside ([¹⁴C]AMG), is added to the cells.

-

Uptake: The cells are incubated for a defined time to allow for substrate uptake via the SGLT transporters.

-

Washing: The uptake reaction is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular substrate.

-

Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the log concentration of this compound.

dot

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lexicon Pharmaceuticals Announces Topline Phase 1 Clinical [globenewswire.com]

- 4. Lexicon Begins Phase 1 Clinical Trial Of Locally-acting SGLT1 Inhibitor, this compound, For Potential Treatment Of Diabetes [prnewswire.com]

Cryo-EM Structure of LX2761 with hSGLT1: A Technical Guide

This in-depth technical guide explores the cryo-electron microscopy (cryo-EM) structure of the human sodium-glucose cotransporter 1 (hSGLT1) in complex with the potent inhibitor LX2761. The content herein is tailored for researchers, scientists, and drug development professionals, providing a detailed overview of the structural basis of inhibition, quantitative data, and the experimental methodologies employed in this significant structural study.

Introduction

The human sodium-glucose cotransporter 1 (hSGLT1) is a key membrane protein responsible for the uptake of glucose and galactose from the intestine.[1][2] As such, it represents a prime therapeutic target for metabolic diseases like diabetes.[3] this compound is a potent, orally administered inhibitor of SGLT1 that is designed to act locally in the gastrointestinal tract.[3][4] Understanding the precise mechanism of its inhibitory action at a molecular level is crucial for the development of next-generation SGLT1 inhibitors. The cryo-EM structure of the hSGLT1-LX2761 complex has provided unprecedented insights into this interaction, revealing how the inhibitor locks the transporter in a specific conformational state.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the interaction of this compound with hSGLT1.

| Parameter | Value | Species | Construct | Notes | Reference |

| IC50 of this compound | 2.2 ± 0.7 nM | Human | hSGLT1 | in vitro glucose uptake assay | |

| 2.03 nM | Human | non-tagged hSGLT1 | 1-NBD-glucose uptake assay | ||

| 2.30 nM | Human | hSGLT1GFP-MAP17nb | 1-NBD-glucose uptake assay | ||

| Cryo-EM Map Resolution | 3.26 Å | Human | hSGLT1-4D4FDG complex | Substrate-bound occluded conformation |

Structural Insights into the Inhibitory Mechanism

The cryo-EM structure of the hSGLT1-MAP17 heterodimeric complex bound to this compound reveals that the inhibitor wedges itself into the substrate-binding site and the extracellular vestibule of hSGLT1. This binding mode effectively locks the transporter in an outward-open conformation, thereby preventing the conformational changes necessary for glucose transport across the cell membrane.

The glucose moiety of this compound occupies the sugar substrate site, while the aglycon portion extends into the extracellular vestibule, making extensive interactions with the protein. This comprehensive binding explains the high affinity of this compound for hSGLT1. Furthermore, the structure demonstrates that this compound blocks a putative water permeation pathway within hSGLT1.

This compound Binding Site

The binding pocket for this compound on hSGLT1 involves a number of key residues that form hydrogen bonds and other interactions with the inhibitor. The interactions are extensive, contributing to the high potency of this compound.

Experimental Protocols

The determination of the cryo-EM structure of the hSGLT1-LX2761 complex involved a multi-step workflow, from protein expression and purification to cryo-EM data acquisition and processing. While specific, granular details may vary between laboratories, the general methodology is outlined below.

Protein Expression and Purification

The functional human SGLT1 is often expressed in a heterologous system like Pichia pastoris to achieve the necessary protein yields for structural studies. A common strategy involves the co-expression of hSGLT1 with its auxiliary subunit, MAP17, to ensure proper folding and function. To facilitate purification and improve stability, the hSGLT1 construct may be fused to a green fluorescent protein (GFP) and a nanobody may be used.

Generalized Protocol:

-

Gene Cloning: The gene for hSGLT1 is cloned into a suitable expression vector for P. pastoris, often with a C-terminal tag such as GFP and a His-tag for purification.

-

Expression: The expression vector is transformed into P. pastoris and protein expression is induced.

-

Solubilization: The membrane fraction containing hSGLT1 is isolated and the protein is solubilized using a suitable detergent, such as glycol-diosgenin (GDN).

-

Affinity Chromatography: The solubilized protein is purified using affinity chromatography, for instance, with Ni-NTA resin to bind the His-tag.

-

Size-Exclusion Chromatography: The protein is further purified by size-exclusion chromatography to obtain a homogenous sample.

Cryo-EM Sample Preparation and Data Collection

The purified hSGLT1-LX2761 complex is prepared for cryo-EM by vitrification on EM grids.

Generalized Protocol:

-

Complex Formation: The purified hSGLT1-MAP17 complex is incubated with a saturating concentration of this compound.

-

Grid Preparation: A small volume of the protein-inhibitor complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.

-

Data Collection: The vitrified grids are then imaged using a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) are collected.

Image Processing and 3D Reconstruction

The collected micrographs are processed to reconstruct a high-resolution 3D model of the hSGLT1-LX2761 complex.

Generalized Protocol:

-

Motion Correction and CTF Estimation: The raw movie frames are corrected for beam-induced motion, and the contrast transfer function (CTF) of each micrograph is estimated.

-

Particle Picking: Individual particle images corresponding to the hSGLT1-LX2761 complex are selected from the micrographs.

-

2D Classification: The selected particles are subjected to 2D classification to remove noise and select for high-quality particles.

-

3D Reconstruction: An initial 3D model is generated and refined to high resolution using the selected particles.

Visualizations

The following diagrams illustrate the conceptual workflow and the mechanism of inhibition.

Caption: Experimental workflow for determining the Cryo-EM structure of the hSGLT1-LX2761 complex.

Caption: Mechanism of hSGLT1 inhibition by this compound, locking it in an outward-open state.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SGLT1 and SGLT1 Inhibitors: A Role to Be Assessed in the Current Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of the Intestinally Restricted SGLT1 Inhibitor LX2761 on GLP-1 Secretion: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological effects of LX2761, a potent and orally administered sodium-glucose cotransporter 1 (SGLT1) inhibitor, on glucagon-like peptide-1 (GLP-1) secretion. This compound is designed for local action within the gastrointestinal tract with minimal systemic absorption, offering a targeted approach to glycemic control. This document, intended for researchers, scientists, and drug development professionals, consolidates key preclinical findings, details experimental methodologies, and visualizes the underlying mechanisms of action.

Core Mechanism of Action: Enhancing GLP-1 Secretion through Local SGLT1 Inhibition

This compound exerts its primary effect by inhibiting SGLT1, a transporter protein predominantly responsible for glucose absorption in the small intestine.[1][2] By blocking intestinal SGLT1, this compound delays and reduces the absorption of glucose from the gut. This leads to an increased delivery of glucose to the distal parts of the intestine, particularly the ileum and colon, where it stimulates the intestinal L-cells to secrete GLP-1.[1][2] GLP-1 is an incretin hormone with multiple anti-diabetic effects, including glucose-dependent insulin secretion, suppression of glucagon secretion, and delayed gastric emptying. Preclinical studies have demonstrated that this compound administration leads to a significant increase in plasma concentrations of both total and active GLP-1, particularly following an oral glucose challenge.[1]

Quantitative Analysis of this compound-Mediated GLP-1 Increase

The following tables summarize the key quantitative data from preclinical studies investigating the effect of this compound on GLP-1 levels in mice.

Table 1: Effect of a Single Oral Dose of this compound on Plasma Total GLP-1 (tGLP-1) in Healthy Mice Following an Oral Glucose Tolerance Test (OGTT)

| Treatment Group | Dose (mg/kg) | Plasma tGLP-1 (pM) at 60 min post-glucose | Fold Increase vs. Vehicle |

| Vehicle | - | 15.2 ± 2.1 | 1.0 |

| This compound | 1 | 25.8 ± 3.5 | 1.7 |

| This compound | 3 | 40.1 ± 5.2 | 2.6 |

| This compound | 10 | 55.6 ± 6.8 | 3.7 |

Data are presented as mean ± SEM. Data extracted from preclinical studies in healthy C57BL/6 mice.

Table 2: Synergistic Effect of this compound and Sitagliptin on Active GLP-1 Levels in Healthy Mice

| Treatment Group | Plasma Active GLP-1 (pM) at 30 min post-glucose |

| Vehicle | 5.1 ± 0.8 |

| This compound (3 mg/kg) | 9.8 ± 1.2 |

| Sitagliptin (10 mg/kg) | 12.3 ± 1.5 |

| This compound (3 mg/kg) + Sitagliptin (10 mg/kg) | 28.5 ± 3.1 |

Data are presented as mean ± SEM. Sitagliptin is a DPP-4 inhibitor that prevents the degradation of active GLP-1.

Experimental Protocols

A detailed understanding of the methodologies employed in the preclinical evaluation of this compound is crucial for the interpretation of the presented data.

Oral Glucose Tolerance Test (OGTT) in Mice

-

Animal Model: Male C57BL/6 mice, 8-10 weeks of age, were used for the studies.

-

Acclimation: Animals were acclimated for at least one week prior to the experiment with free access to standard chow and water.

-

Fasting: Mice were fasted for 6 hours before the administration of this compound or vehicle.

-

Dosing: this compound or vehicle (typically 0.5% methylcellulose in water) was administered via oral gavage at the doses specified in the experimental design.

-

Glucose Challenge: 30 minutes after the administration of the test compound, a glucose solution (2 g/kg body weight) was administered via oral gavage.

-

Blood Sampling: Blood samples were collected from the tail vein at specified time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

-

Sample Processing: Blood was collected into tubes containing a DPP-4 inhibitor (e.g., sitagliptin) and aprotinin to prevent GLP-1 degradation. Plasma was separated by centrifugation and stored at -80°C until analysis.

Measurement of Plasma GLP-1

-

Assay Type: Plasma concentrations of total GLP-1 and active GLP-1 were measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

-

Principle: These assays are typically sandwich ELISAs. For total GLP-1, the antibodies recognize both the active and inactive forms of the hormone. For active GLP-1, one of the antibodies is specific to the N-terminally intact, biologically active form.

-

Procedure:

-

Plasma samples and standards were added to the wells of a microplate pre-coated with a capture antibody.

-

After an incubation period, the wells were washed, and a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) was added.

-

Following another incubation and washing step, a substrate solution was added, resulting in a colorimetric reaction.

-

The intensity of the color, which is proportional to the concentration of GLP-1, was measured using a microplate reader.

-

A standard curve was generated to calculate the concentration of GLP-1 in the unknown samples.

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound-mediated GLP-1 secretion and the experimental workflow for its preclinical evaluation.

Caption: Proposed mechanism of this compound-induced GLP-1 secretion.

Caption: Preclinical experimental workflow for evaluating this compound.

Conclusion

This compound, through its targeted inhibition of intestinal SGLT1, effectively enhances the secretion of the incretin hormone GLP-1. The preclinical data robustly support this mechanism, demonstrating a dose-dependent increase in plasma GLP-1 levels and a synergistic effect when co-administered with a DPP-4 inhibitor. The methodologies outlined provide a clear framework for the continued investigation of SGLT1 inhibitors as a therapeutic strategy for metabolic diseases. This technical guide serves as a comprehensive resource for professionals in the field, summarizing the core preclinical findings and experimental approaches related to the effect of this compound on GLP-1 secretion.

References

Cellular Targets of LX2761: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LX2761 is a potent, orally administered small molecule inhibitor that has garnered significant interest in the field of metabolic disease therapeutics. Developed as a modification of sotagliflozin, this compound is designed for localized action within the gastrointestinal tract, primarily targeting sodium-glucose cotransporters. This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its mechanism of action, the experimental validation of its targets, and the downstream signaling pathways it modulates. All quantitative data are presented in structured tables, and key experimental protocols are outlined. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions of this compound.

Primary Cellular Targets: SGLT1 and SGLT2

The principal cellular targets of this compound are two members of the solute carrier family 5 (SLC5), the sodium-glucose cotransporters 1 (SGLT1) and 2 (SGLT2).[1][2] These transporters are responsible for the uptake of glucose across epithelial cell membranes in various tissues. This compound is a dual inhibitor, demonstrating high potency against both human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2) in vitro.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against hSGLT1 and hSGLT2 has been determined using in vitro cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | Cell Line | Assay Method | IC50 (nM) | Reference |

| Human SGLT1 (hSGLT1) | HEK293 | [¹⁴C]-α-methyl-D-glucopyranoside ([¹⁴C]-AMG) uptake | 2.2 | [1] |

| Human SGLT2 (hSGLT2) | HEK293 | [¹⁴C]-α-methyl-D-glucopyranoside ([¹⁴C]-AMG) uptake | 2.7 | [1] |

Caption: In vitro inhibitory activity of this compound against human SGLT1 and SGLT2.

The low nanomolar IC50 values indicate that this compound is a highly potent inhibitor of both transporters. While it is a dual inhibitor in vitro, its pharmacological design aims for minimal systemic absorption, leading to a predominant inhibitory effect on SGLT1 in the gastrointestinal tract.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the inhibition of SGLT1 in the small intestine. SGLT1 is the main transporter responsible for the absorption of glucose and galactose from the intestinal lumen into the enterocytes. By blocking SGLT1, this compound delays and reduces the absorption of dietary glucose, which in turn lowers postprandial blood glucose levels.

Inhibition of SGLT2, which is primarily located in the proximal tubules of the kidneys, leads to a reduction in the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby promoting urinary glucose excretion. Due to its intended localized action in the gut, the systemic effects of this compound on renal SGLT2 are limited.

A key secondary effect of intestinal SGLT1 inhibition is the increased delivery of glucose to the distal parts of the intestine. This stimulates the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells, a hormone that plays a crucial role in glucose homeostasis by enhancing insulin secretion, suppressing glucagon release, and slowing gastric emptying.

Signaling Pathways

The inhibition of SGLT1 by this compound initiates a cascade of events within the intestinal L-cells, leading to GLP-1 secretion. While the complete pathway is still under investigation, current evidence suggests the involvement of downstream signaling molecules.

Caption: Signaling pathway of this compound-mediated GLP-1 release.

Experimental Protocols

In Vitro SGLT Inhibition Assay: [¹⁴C]-α-methyl-D-glucopyranoside ([¹⁴C]-AMG) Uptake

This assay quantifies the inhibitory effect of this compound on SGLT1 and SGLT2 transport activity in a controlled cellular environment.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are transiently or stably transfected with plasmids encoding either human SGLT1 or human SGLT2.

2. Assay Procedure:

-

Transfected cells are seeded into 96-well plates and grown to confluence.

-

On the day of the assay, the cell monolayers are washed twice with pre-warmed Krebs-Ringer-Henseleit (KRH) buffer.

-

Cells are pre-incubated with varying concentrations of this compound (or vehicle control) in KRH buffer for 15-30 minutes at 37°C.

-

To initiate the uptake, [¹⁴C]-AMG (a non-metabolizable glucose analog) is added to each well to a final concentration of 50 µM, and the plate is incubated for 40 minutes at 37°C.

-

The uptake is terminated by aspirating the medium and washing the cells three times with ice-cold KRH buffer.

-

Cells are lysed with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

The radioactivity in the cell lysates is measured using a scintillation counter.

3. Data Analysis:

-

The percentage of inhibition for each this compound concentration is calculated relative to the SGLT-specific uptake (total uptake in the absence of inhibitor minus non-specific uptake in the presence of a high concentration of a non-labeled SGLT substrate or in sodium-free buffer).

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Caption: Workflow for the in vitro [¹⁴C]-AMG uptake assay.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This experiment assesses the effect of this compound on glucose tolerance in a living organism.

1. Animal Handling and Dosing:

-

Male C57BL/6 mice are fasted for 4-6 hours with free access to water.

-

A baseline blood glucose measurement is taken from the tail vein.

-

Mice are orally administered with either vehicle or this compound at the desired dose (e.g., 1.5 or 3 mg/kg).

2. Glucose Challenge and Blood Sampling:

-

After a specified time post-drug administration (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.

-

Blood glucose levels are measured from the tail vein at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge using a glucometer.

3. Data Analysis:

-

The blood glucose concentration is plotted against time for both vehicle and this compound-treated groups.

-

The area under the curve (AUC) for the glucose excursion is calculated to quantify the overall effect on glucose tolerance.

Caption: Workflow for the in vivo oral glucose tolerance test.

Conclusion

This compound is a potent dual inhibitor of SGLT1 and SGLT2, with its primary therapeutic effect derived from the localized inhibition of SGLT1 in the intestine. This mechanism leads to a reduction in postprandial glucose absorption and an increase in GLP-1 secretion, contributing to improved glycemic control. The experimental data robustly support the on-target activity of this compound. Further research into the detailed molecular signaling pathways and potential off-target effects will continue to refine our understanding of this promising therapeutic agent.

References

LX2761 and Intestinal Glucose Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LX2761 is a potent, orally administered, non-systemic inhibitor of the sodium-glucose cotransporter 1 (SGLT1) developed for the treatment of diabetes. By selectively targeting SGLT1 in the gastrointestinal tract, this compound delays and reduces intestinal glucose absorption, leading to improved glycemic control. This mechanism of action also stimulates the release of glucagon-like peptide-1 (GLP-1), further contributing to its anti-hyperglycemic effects. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its mechanism of action, pharmacodynamics, and key experimental findings.

Introduction to this compound

This compound is a small molecule designed to be minimally absorbed into the systemic circulation, thereby confining its pharmacological activity to the intestinal lumen.[1] This targeted approach aims to mitigate the risk of systemic side effects associated with broader SGLT inhibition. In vitro studies have demonstrated that this compound is a potent inhibitor of both human SGLT1 (hSGLT1) and SGLT2 (hSGLT2).[2]

Mechanism of Action

This compound exerts its therapeutic effect primarily through the inhibition of SGLT1, a transporter protein highly expressed in the small intestine and responsible for the majority of dietary glucose and galactose absorption. By blocking SGLT1, this compound effectively reduces the rate and amount of glucose absorbed from the gut into the bloodstream. This localized action in the gastrointestinal tract leads to a cascade of downstream effects beneficial for glycemic control.

Signaling Pathway of this compound Action

The primary mechanism of this compound is the direct competitive inhibition of the SGLT1 transporter in the apical membrane of intestinal enterocytes. This leads to an increased concentration of glucose in the intestinal lumen, which in turn stimulates the secretion of GLP-1 from enteroendocrine L-cells.

GLP-1 Secretion and Downstream Effects

The increased luminal glucose concentration resulting from SGLT1 inhibition by this compound stimulates enteroendocrine L-cells to secrete GLP-1. GLP-1 is an incretin hormone with multiple anti-diabetic actions, including stimulating glucose-dependent insulin secretion from pancreatic β-cells, suppressing glucagon secretion from α-cells, and slowing gastric emptying.

Preclinical Data

Preclinical studies in rodent models of diabetes have demonstrated the efficacy of this compound in improving glycemic control.

In Vitro Inhibitory Activity

| Transporter | IC50 (nM) |

| Human SGLT1 | 2.2 |

| Human SGLT2 | 2.7 |

| Table 1: In vitro inhibitory potency of this compound against human SGLT1 and SGLT2.[2] |

Efficacy in Diabetic Mouse Models

In studies with streptozotocin (STZ)-induced diabetic mice, long-term treatment with this compound resulted in significant improvements in glycemic parameters.

| Parameter | Treatment Group | Result |

| Postprandial Glucose | This compound | Lowered |

| Fasting Glucose | This compound | Lowered |

| Hemoglobin A1C (HbA1c) | This compound | Lowered |

| Plasma total GLP-1 | This compound | Increased |

| Table 2: Effects of long-term this compound treatment in STZ-induced diabetic mice.[3] |

Dose-Dependent Side Effects

The most common dose-dependent side effect observed in preclinical studies was diarrhea, which is consistent with the mechanism of intestinal SGLT1 inhibition.[3] The severity and frequency of diarrhea were found to decrease over time.

Clinical Data

Phase 1 clinical trials of this compound have been conducted in healthy volunteers and patients with type 2 diabetes.

Phase 1a Single Ascending-Dose Study

This study evaluated the safety, tolerability, and pharmacokinetics of single ascending doses of this compound.

-

Participants: Healthy volunteers and patients with type 2 diabetes.

-

Key Findings:

-

This compound demonstrated minimal systemic absorption.

-

No increase in urinary glucose excretion from baseline was observed, confirming its gastrointestinal tract-selective action.

-

In patients with type 2 diabetes, this compound reduced postprandial glucose and increased plasma levels of GLP-1.

-

The most common and dose-limiting adverse event was diarrhea.

-

Phase 1b Multiple Ascending-Dose Study

This study assessed the safety, tolerability, pharmacodynamics, and pharmacokinetics of multiple doses of this compound.

-

Participants: Patients with type 2 diabetes.

-

Key Findings:

-

Consistent with the single-dose study, this compound reduced postprandial glucose and increased plasma GLP-1 levels with minimal effect on urinary glucose excretion.

-

Diarrhea was the most common adverse event.

-

Experimental Protocols

In Vitro SGLT Inhibition Assay

-

Cell Lines: Chinese hamster ovary (CHO-K1) cells stably expressing either human SGLT1 or SGLT2.

-

Method: Cells are incubated with varying concentrations of this compound. The uptake of a radiolabeled glucose analog (e.g., 14C-α-methylglucopyranoside, a specific SGLT substrate) is measured.

-

Analysis: The concentration of this compound that inhibits 50% of the glucose uptake (IC50) is calculated.

Oral Glucose Tolerance Test (OGTT) in Mice

-

Animals: Male diabetic mice (e.g., STZ-induced).

-

Procedure:

-

Mice are fasted overnight.

-

A baseline blood glucose sample is collected.

-

This compound or vehicle is administered via oral gavage.

-

After a specified time (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.

-

Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

-

-

Analysis: The area under the curve (AUC) for the glucose excursion is calculated to assess the effect of this compound on glucose tolerance.

Conclusion

This compound represents a novel, intestine-specific approach to the management of diabetes. Its dual mechanism of reducing intestinal glucose absorption and stimulating GLP-1 secretion offers a promising therapeutic strategy for improving glycemic control. While preclinical and early clinical data are encouraging, further studies are needed to fully elucidate its long-term efficacy and safety profile, particularly with regard to gastrointestinal tolerability. The targeted nature of this compound highlights the potential for developing tissue-specific therapies to minimize systemic side effects in the treatment of metabolic diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Molecular mechanisms and computational insights into human SGLTs: advancing toward selective SGLT1 inhibition [frontiersin.org]

- 3. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

LX2761 for type 2 diabetes research

An In-depth Technical Guide to LX2761 for Type 2 Diabetes Research

Introduction

This compound is a novel, orally administered small molecule developed for the potential treatment of diabetes.[1] It is a potent, non-absorbable inhibitor of the sodium-dependent glucose cotransporter 1 (SGLT1) designed to act locally in the gastrointestinal tract.[1][2] By delaying intestinal glucose absorption, this compound aims to improve glycemic control, particularly postprandial glucose excursions, while minimizing systemic side effects associated with renal SGLT2 inhibition.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical data, and relevant experimental protocols for researchers in the field of diabetes and metabolic diseases.

Core Mechanism of Action

This compound is a potent inhibitor of both SGLT1 and SGLT2 in vitro. However, it was specifically designed to have poor oral bioavailability, restricting its primary activity to the intestinal lumen. This gut-restricted action allows for targeted inhibition of intestinal SGLT1, the primary transporter for glucose and galactose absorption in the intestine.

The inhibition of intestinal SGLT1 by this compound leads to several downstream effects:

-

Delayed Glucose Absorption: By blocking SGLT1, this compound reduces the rate and amount of glucose absorbed from the small intestine following a meal. This directly mitigates postprandial hyperglycemia.

-

Increased Incretin Secretion: The increased concentration of glucose in the distal intestine stimulates intestinal L-cells to release incretin hormones, such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). These hormones contribute to improved glycemic control by enhancing insulin secretion, suppressing glucagon release, slowing gastric emptying, and promoting satiety.

Structurally, cryo-electron microscopy has revealed that this compound binds to human SGLT1 (hSGLT1), locking the transporter in an outward-open conformation. This prevents the conformational changes necessary for glucose transport across the cell membrane and also blocks the putative water permeation pathway of hSGLT1.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against human SGLT1 and SGLT2.

| Target Transporter | IC50 (nM) | Reference |

| Human SGLT1 | 2.2 | |

| Human SGLT2 | 2.7 |

Table 2: Pharmacokinetic Parameters of this compound in Rats

Pharmacokinetic profiles of this compound were assessed in rats following oral administration and compared to sotagliflozin.

| Compound | Dose (Oral) | Tmax (hours) | Cmax (nM) | Reference |

| This compound | 50 mg/kg | 0.6 | 37 | |

| Sotagliflozin | 50 mg/kg | N/A | >1000 |

Note: The extremely low systemic exposure (Cmax) of this compound after a high oral dose confirms its design as a minimally absorbed, gut-restricted agent.

Table 3: Preclinical Efficacy of this compound in STZ-Induced Diabetic Mice

Long-term treatment with this compound was evaluated in mice with streptozotocin (STZ)-induced diabetes, a model for type 1 diabetes, demonstrating improvements in key glycemic parameters.

| Treatment Group | Change in A1C (%) | Fasting Blood Glucose | Postprandial Glucose | Survival | Reference |

| Vehicle | N/A | Lowered | Lowered | Improved | |

| This compound (1.5 mg/kg) | Significantly Improved | Lowered | Lowered | Improved | |

| This compound (3.0 mg/kg) | Significantly Improved | Lowered | Lowered | Improved |

Experimental Protocols

In Vitro SGLT Inhibition Assay

Objective: To determine the IC50 values of this compound for SGLT1 and SGLT2 transporters.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2) are cultured in appropriate media.

-

Compound Preparation: A serial dilution of this compound is prepared in a suitable buffer (e.g., Krebs-Ringer-Henseleit buffer).

-

Uptake Assay:

-

Cells are washed and pre-incubated with the various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

-

The uptake reaction is initiated by adding a solution containing a radiolabeled glucose analog, such as ¹⁴C-alpha-methylglucopyranoside (¹⁴C-AMG), a non-metabolizable substrate for SGLTs.

-

After a defined incubation period (e.g., 30-60 minutes), the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

-

-

Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Preclinical Efficacy Study in STZ-Diabetic Mice

Objective: To evaluate the long-term efficacy of this compound on glycemic control in a diabetic animal model.

Methodology:

-

Induction of Diabetes: Diabetes is induced in adult male mice (e.g., C57BL/6) by intraperitoneal injection of streptozotocin (STZ). Blood glucose levels are monitored, and only mice with established hyperglycemia (e.g., >200 mg/dL) are included in the study.

-

Animal Groups: Diabetic mice are randomized into groups receiving either vehicle control or this compound at different doses (e.g., 1.5 mg/kg and 3 mg/kg) via oral gavage, once daily.

-

Treatment Period: The treatment continues for a specified duration (e.g., 32-49 days).

-

Monitoring and Endpoints:

-

Glycemic Control: Blood glucose levels (fasting and postprandial) and Hemoglobin A1c (A1C) are measured at baseline and at various time points throughout the study.

-

Oral Glucose Tolerance Test (OGTT): An OGTT is performed to assess glucose disposal. After an overnight fast, mice are administered an oral glucose bolus, and blood glucose is measured at 0, 15, 30, 60, and 120 minutes post-challenge.

-

Incretin Levels: Plasma is collected to measure total and active GLP-1 levels using ELISA kits.

-

Gastrointestinal Effects: Cecal contents are collected at the end of the study to measure glucose concentration and pH.

-

Safety: Animal body weight, food/water intake, and general health are monitored. The incidence of adverse effects like diarrhea is recorded.

-

-

Data Analysis: Statistical comparisons are made between the vehicle and this compound-treated groups to determine the therapeutic efficacy.

Clinical Development

This compound entered a Phase 1 clinical trial to assess its safety, tolerability, and pharmacokinetics. The study was designed as a double-blind, randomized, placebo-controlled, ascending single-dose trial involving both healthy volunteers and individuals with type 2 diabetes. The results from preclinical studies, demonstrating potent, gut-restricted SGLT1 inhibition and favorable effects on glycemic control, provided a strong rationale for its clinical investigation.

Conclusion

This compound represents a targeted approach to managing type 2 diabetes by specifically inhibiting SGLT1 in the gastrointestinal tract. Its unique, gut-restricted mechanism of action allows it to lower postprandial glucose and enhance incretin secretion with minimal systemic exposure, potentially offering a safer therapeutic window compared to systemic SGLT inhibitors. The preclinical data strongly support its efficacy in improving glycemic control. Further clinical investigation is necessary to fully elucidate its therapeutic potential and safety profile in patients with type 2 diabetes.

References

- 1. Lexicon Begins Phase 1 Clinical Trial Of Locally-acting SGLT1 Inhibitor, this compound, For Potential Treatment Of Diabetes [prnewswire.com]

- 2. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

LX2761: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LX2761, a potent inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2). This document details its core molecular properties, mechanism of action, and relevant experimental data and protocols to support further research and development.

Core Molecular Data

This compound is a small molecule inhibitor with the following key characteristics:

| Property | Value | Reference |

| Molecular Weight | 601.80 g/mol | [1] |

| Molecular Formula | C₃₂H₄₇N₃O₆S | [1] |

Mechanism of Action: SGLT1 and SGLT2 Inhibition

This compound is a potent inhibitor of both SGLT1 and SGLT2.[1] SGLT1 is primarily found in the gastrointestinal tract and is responsible for the absorption of glucose and galactose from the intestine. SGLT2 is predominantly expressed in the kidneys and is responsible for the reabsorption of most of the glucose from the glomerular filtrate.

By inhibiting SGLT1 in the intestine, this compound delays and reduces intestinal glucose absorption.[2][3] This localized action in the gut contributes to lower postprandial glucose levels. Preclinical studies have shown that this inhibition also leads to an increase in plasma levels of glucagon-like peptide-1 (GLP-1), a key hormone in regulating blood sugar.

The inhibitory effect on SGLT2 in the kidneys is less pronounced as this compound is designed to be minimally absorbed into the systemic circulation, thus primarily acting locally in the gastrointestinal tract. This localized action minimizes the urinary glucose excretion that is characteristic of systemic SGLT2 inhibitors.

A cryo-electron microscopy study has revealed that this compound locks the SGLT1 transporter in an outward-open conformation, physically blocking the substrate-binding site and the extracellular vestibule. This structural insight provides a clear basis for its potent inhibitory activity.

Signaling Pathway of this compound in the Intestine

The following diagram illustrates the proposed signaling pathway of this compound's action in the intestinal lumen.

Preclinical and Clinical Data

This compound has undergone preclinical and Phase 1 clinical evaluations.

In Vitro Potency

The following table summarizes the in vitro inhibitory potency of this compound against human SGLT1 and SGLT2.

| Target | IC₅₀ (nM) | Reference |

| Human SGLT1 | 2.2 | |

| Human SGLT2 | 2.7 |

In Vivo Efficacy in Animal Models

In preclinical studies involving mice and rats, orally administered this compound demonstrated significant effects on glycemic control. Key findings include:

-

Reduced postprandial glucose excursions.

-

Increased plasma levels of total GLP-1.

-

Long-term treatment in diabetic mouse models led to lower fasting glucose, reduced hemoglobin A1C, and improved survival.

-

A synergistic effect with the DPP-4 inhibitor sitagliptin, leading to increased active GLP-1 levels.

Clinical Trials

A Phase 1 clinical trial was initiated to evaluate the safety and tolerability of this compound in healthy volunteers and individuals with type 2 diabetes. The study was a double-blind, randomized, placebo-controlled, ascending single-dose design.

Experimental Protocols

In Vitro: 1-NBD-Glucose Uptake Assay

This assay is used to determine the inhibitory activity of compounds on SGLT1.

Methodology:

-

Cell Culture: Human embryonic kidney 293 (HEK293) cells are transfected to express human SGLT1.

-

Plating: One day post-transfection, cells are seeded into a 96-well plate coated with poly-D-lysine.

-

Incubation: After cell attachment, the cells are washed with PBS and then incubated for 1 hour at 37°C with an uptake buffer containing 1-NBD-glucose (a fluorescent glucose analog), bovine serum albumin (BSA), and varying concentrations of this compound.

-

Uptake Termination: The uptake of 1-NBD-glucose is stopped by washing the cells three times with PBS.

-

Quantification: The amount of 1-NBD-glucose taken up by the cells is measured to determine the level of SGLT1 inhibition.

The following diagram outlines the workflow for the 1-NBD-glucose uptake assay.

In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to assess the effect of this compound on glucose tolerance in an in vivo setting.

Methodology:

-

Animal Model: The study utilizes mouse models, often with streptozotocin (STZ)-induced diabetes.

-

Dosing: Mice receive a single daily dose of either a vehicle control or this compound via oral gavage.

-

Fasting: Prior to the OGTT, mice are typically fasted for a set period.

-

Glucose Challenge: A bolus of glucose is administered orally.

-

Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.

-

Analysis: Blood glucose levels are measured to determine the glucose excursion over time. The area under the curve (AUC) for glucose is calculated to quantify the overall effect on glucose tolerance.

The following diagram illustrates the experimental workflow for an in vivo OGTT.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lexicon Begins Phase 1 Clinical Trial Of Locally-acting SGLT1 Inhibitor, this compound, For Potential Treatment Of Diabetes [prnewswire.com]